

# 4-Methylumbelliferyl beta-D-mannopyranoside chemical properties

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## Compound of Interest

Compound Name: 4-Methylumbelliferyl beta-D-mannopyranoside

Cat. No.: B015296

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An In-depth Technical Guide to 4-Methylumbelliferyl  $\beta$ -D-mannopyranoside: Properties and Applications

For researchers, scientists, and professionals in drug development, 4-Methylumbelliferyl  $\beta$ -D-mannopyranoside (4-MU- $\beta$ -Man) is a critical tool for the sensitive detection of  $\beta$ -mannosidase activity. This fluorogenic substrate is instrumental in studying the function of this enzyme, which plays a key role in the lysosomal degradation of glycoproteins.<sup>[1]</sup> Deficiencies in  $\beta$ -mannosidase are linked to the lysosomal storage disorder  $\beta$ -mannosidosis, making 4-MU- $\beta$ -Man an essential reagent for diagnostics and research into potential therapeutic interventions.<sup>[1][2]</sup>

## Core Chemical and Physical Properties

4-Methylumbelliferyl  $\beta$ -D-mannopyranoside is a synthetic compound designed for high-sensitivity enzymatic assays. Its core consists of a mannose sugar residue linked to a 4-methylumbelliferone fluorophore. In its intact form, the molecule is non-fluorescent. Enzymatic cleavage of the glycosidic bond by  $\beta$ -mannosidase releases the highly fluorescent 4-methylumbelliferone (4-MU).

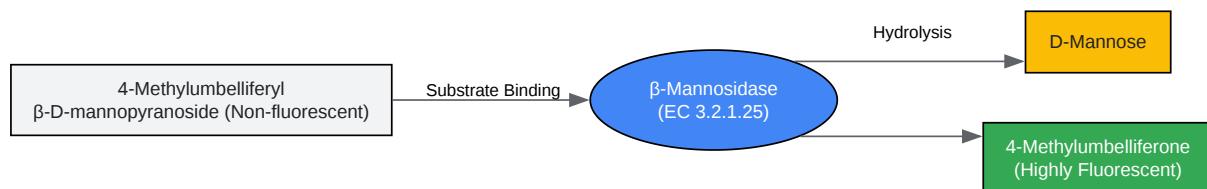
### Data Presentation: Physicochemical Properties

The quantitative properties of 4-Methylumbelliferyl  $\beta$ -D-mannopyranoside are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	67909-30-2	[3][4]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>8</sub>	[3][4]
Molecular Weight	338.31 g/mol	[3][4]
Appearance	White to off-white powder	[4]
Purity	≥98% (TLC)	
Solubility	Pyridine: 10 mg/mL; Soluble in DMSO and dimethyl formamide.[5] It is slightly soluble in ethanol and methanol.[6]	[5][6]
Storage Conditions	Store at -20°C, protected from light.[7]	[7]
Stability	Stable for ≥ 4 years when stored at -20°C.[5]	[5]

## Biochemical Function and Enzymatic Reaction

4-MU- $\beta$ -Man is a fluorogenic substrate for  $\beta$ -D-mannosidase (EC 3.2.1.25), an exoglycosidase that hydrolyzes terminal, non-reducing  $\beta$ -D-mannose residues from N-linked oligosaccharide chains of glycoproteins within the lysosome.[1] The enzymatic reaction follows a classical Koshland double-displacement mechanism.[8] Upon hydrolysis, the substrate yields D-mannose and the fluorescent product 4-methylumbellifereone (4-MU), which can be quantified to determine enzyme activity.

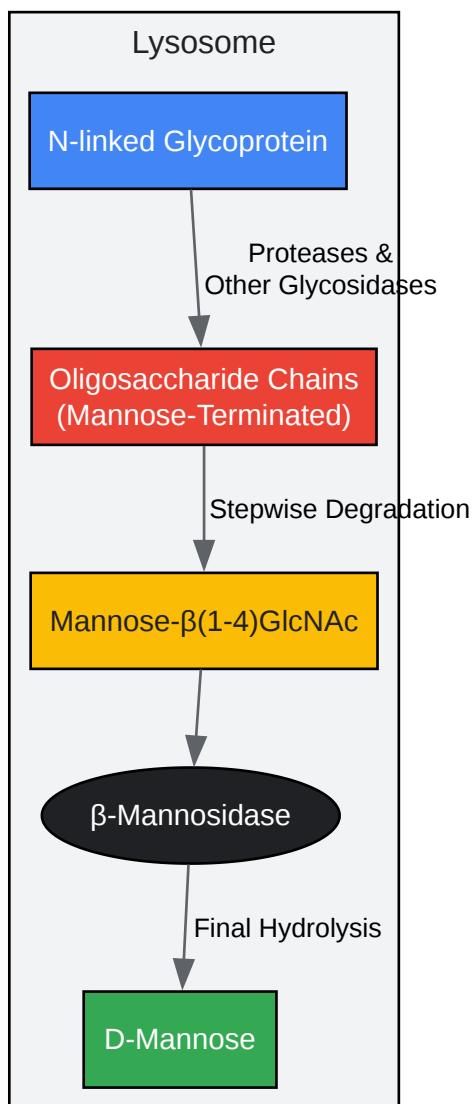


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Caption: Enzymatic cleavage of 4-MU- $\beta$ -Man by  $\beta$ -mannosidase.

## Lysosomal Glycoprotein Catabolism Pathway

$\beta$ -Mannosidase is the final enzyme in the lysosomal pathway for the degradation of N-linked glycoprotein oligosaccharides.<sup>[1]</sup> Its function is essential for the recycling of these complex sugar molecules. A deficiency in this enzyme leads to the accumulation of mannose-containing compounds, resulting in the pathophysiology of  $\beta$ -mannosidosis.<sup>[1]</sup>

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Caption: Role of  $\beta$ -mannosidase in the lysosomal degradation pathway.

## Experimental Protocols

The following section provides a detailed methodology for a standard  $\beta$ -mannosidase activity assay using 4-MU- $\beta$ -Man.

## Reagents and Materials

- Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl  $\beta$ -D-mannopyranoside in DMSO. Store at -20°C.
- Assay Buffer: 0.1 M citrate/0.1 M sodium phosphate buffer, pH 4.0 to 4.5.[9] The optimal pH can vary depending on the enzyme source, with some  $\beta$ -mannosidases showing optimal activity between pH 5.0 and 7.0.[10][11]
- Enzyme Sample: Lysate from cells or tissues, or purified enzyme solution.
- Stop Solution: 0.1 M Ethylenediamine, pH 11.4 or 0.2 M Glycine-NaOH, pH 10.7.[9]

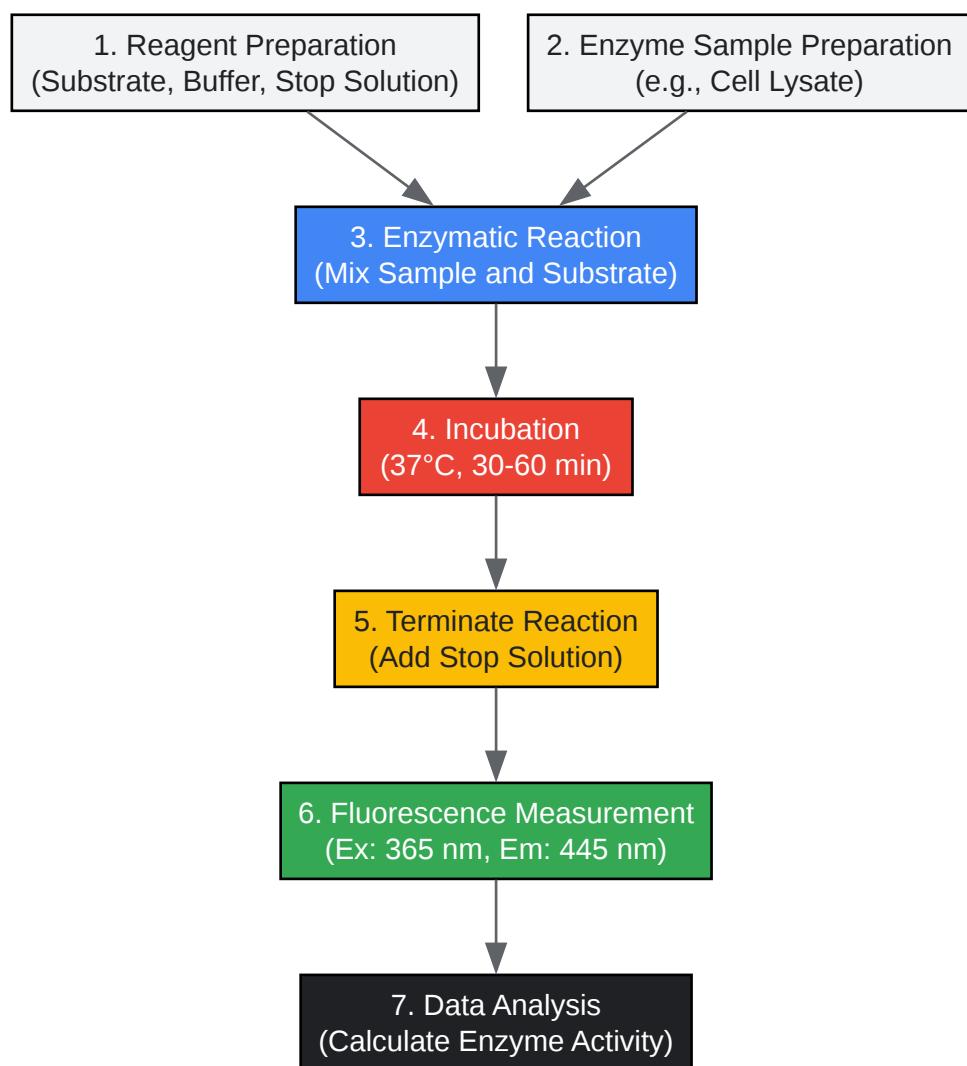
## Assay Procedure

- Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution with the assay buffer to a final concentration of 1.10 mM.[9]
- Reaction Setup: In a microplate well or microcentrifuge tube, add 10  $\mu$ L of the enzyme sample (e.g., fibroblast supernatant).[9]
- Initiate Reaction: Add 90  $\mu$ L of the 1.10 mM working substrate solution to the enzyme sample to start the reaction.[9]
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9] The optimal temperature can range from 37°C to 70°C depending on the enzyme's origin.[10][11]
- Terminate Reaction: Stop the reaction by adding a sufficient volume of the stop solution (e.g., 1.16 mL of 0.1 M ethylenediamine).[9] The alkaline pH of the stop solution also maximizes the fluorescence of the liberated 4-methylumbelliferone.

- Fluorometric Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360-385 nm and an emission wavelength of 445-454 nm.[6]
- Data Analysis: Quantify the amount of released 4-methylumbellifero by comparing the fluorescence readings to a standard curve prepared with known concentrations of 4-methylumbellifero. Enzyme activity is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.

## Experimental Workflow

The logical flow of the  $\beta$ -mannosidase assay is depicted below.



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Caption: Standard workflow for a  $\beta$ -mannosidase fluorometric assay.

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